4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced to form sulfinates or sulfides.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce quinones and sulfides, respectively .
Scientific Research Applications
4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenol
- 3,4-Dimethylbenzenesulfonate
- 4-(Benzyloxy)phenyl isocyanate
Uniqueness
4-(Benzyloxy)phenyl 3,4-dimethylbenzenesulfonate is unique due to the combination of its benzyloxy and sulfonate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) 3,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-16-8-13-21(14-17(16)2)26(22,23)25-20-11-9-19(10-12-20)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFCAVZCOEHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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